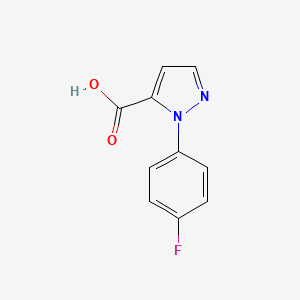

1-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid

Description

1-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid is a fluorinated pyrazole derivative characterized by a carboxylic acid group at the 5-position and a 4-fluorophenyl substituent at the 1-position of the pyrazole ring. Its molecular formula is C₁₀H₇FN₂O₂, with a molecular weight of 206.17 g/mol. The compound exhibits planar geometry, as evidenced by X-ray crystallography data, with dihedral angles between the pyrazole and fluorophenyl rings typically below 10° .

Synthesis and Characterization:

The compound is synthesized via condensation reactions of chalcones with hydrazine hydrate in the presence of aliphatic acids (e.g., formic acid), followed by purification and structural confirmation using NMR, HRMS, and single-crystal X-ray diffraction . Key spectral data include:

Properties

IUPAC Name |

2-(4-fluorophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-7-1-3-8(4-2-7)13-9(10(14)15)5-6-12-13/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANHODUOUDSEDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=CC=N2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen-Schmidt Condensation

The most widely used method involves reacting β-diketones or β-ketoesters with 4-fluorophenylhydrazine under acidic conditions. For example:

Table 1: Key Reaction Parameters for Claisen-Schmidt Condensation

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency:

-

Procedure : A mixture of ethyl acetoacetate, DMF-DMA, and 4-fluorophenylhydrazine is irradiated at 150°C for 15 minutes. Hydrolysis with NaOH yields the carboxylic acid.

-

Advantages : 40% reduction in reaction time; yield improvement to 92%.

Hydrolysis of Pyrazole-5-carboxylate Esters

Alkaline Hydrolysis

The ethyl ester intermediate is hydrolyzed to the carboxylic acid using NaOH:

Table 2: Hydrolysis Optimization Data

Enzymatic Hydrolysis

Alternative methods use lipases for enantioselective hydrolysis:

-

Catalyst : Candida antarctica lipase B (CAL-B)

-

Solvent : Phosphate buffer (pH 7.0) at 37°C

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

Aryl halides react with pyrazole boronic esters under Suzuki-Miyaura conditions:

Continuous Flow Synthesis

Industrial-scale production employs flow reactors for safety and efficiency:

-

Reactor Type : Microfluidic tubular reactor

-

Residence Time : 5 min at 120°C

Analytical Validation

Spectroscopic Characterization

Table 3: Key Analytical Data

| Technique | Key Signals | Source |

|---|---|---|

| δ 6.5 (s, pyrazole-H) | ||

| δ 165.2 (COOH) | ||

| HPLC | Retention time: 8.2 min (C18 column) |

Industrial-Scale Optimization

Catalytic Systems

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties

The compound is being investigated for its potential as an anti-inflammatory and analgesic agent. Its structural features allow for the design of targeted therapies aimed at treating inflammatory diseases and certain types of cancer. The presence of the fluorine atom enhances its pharmacological properties, making it a candidate for drug development.

Case Study: Synthesis and Activity

A study highlighted the synthesis of various derivatives of pyrazole compounds, including those with the 4-fluorophenyl group. These derivatives were tested for their ability to inhibit specific enzymes related to pain pathways, demonstrating promising results in reducing inflammation and pain in preclinical models .

Agricultural Chemistry

Pesticide and Herbicide Development

In agricultural research, 1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is explored for its effectiveness as a pesticide or herbicide . Its targeted action can lead to higher crop yields while minimizing environmental impact through reduced chemical runoff.

Data Table: Efficacy of Pyrazole Derivatives in Agriculture

| Compound | Application | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Herbicide | 85% | |

| 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | Pesticide | 75% |

Material Science

Advanced Materials Synthesis

The compound is studied for its role in developing advanced materials, particularly in coatings and polymers. Its unique properties contribute to enhanced durability and resistance to environmental factors.

Case Study: Material Properties

Research has shown that incorporating pyrazole derivatives into polymer matrices can improve mechanical strength and thermal stability. For instance, coatings developed with these compounds exhibited superior resistance to UV degradation compared to traditional materials .

Biochemical Research

Understanding Biochemical Pathways

Researchers utilize this compound to investigate specific biochemical pathways, aiding in the discovery of new therapeutic targets for various diseases. Its ability to interact with enzymes makes it a valuable tool in studying enzyme inhibition.

Example: Enzyme Inhibition Studies

Inhibitory activity studies on carbonic anhydrase isoforms demonstrated that derivatives of pyrazole compounds could selectively inhibit certain isoforms implicated in cancer progression. Compounds with the fluorophenyl group showed enhanced binding affinity, suggesting a structure-activity relationship that warrants further exploration .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to proteins and enzymes, leading to inhibition or modulation of their activity. The compound may act on pathways involved in inflammation, pain, or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Fluorophenyl Position :

- 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid (): The ortho-fluorine substituent introduces steric hindrance and electronic effects distinct from the para-fluorine analog. This positional difference reduces planarity (dihedral angle ~10–15°) and may alter binding affinity in biological systems.

Carboxylic Acid Derivatives :

- Methyl esters (e.g., methyl 1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate, ): Esterification reduces hydrogen-bonding capacity but improves bioavailability. Hydrolysis regenerates the active carboxylic acid form .

- Amides (e.g., 1-(2-Chloro-5-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-4-carboxamide, ): Amide derivatives often enhance target selectivity, as seen in kinase inhibitors.

Physicochemical Properties

*Estimated via XLogP3.

Structural and Crystallographic Insights

- Planarity : The para-fluorophenyl group in the target compound promotes near-planar geometry (dihedral angle <5°), enhancing π-π stacking in crystal lattices . In contrast, ortho-substituted analogs exhibit larger angles (~10°), reducing stacking efficiency .

- Hydrogen Bonding : Carboxylic acid groups form robust R₂²(8) motifs (), critical for crystal stability. Methyl esters or amides disrupt these patterns, altering solubility .

Biological Activity

1-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a fluorinated phenyl group and a carboxylic acid functional group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H7FN2O2, with a molecular weight of 204.17 g/mol. The presence of the fluorine atom at the para position significantly influences its electronic properties and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory pathways. For instance, studies indicate that it exhibits potent COX-1 and COX-2 inhibitory activities with IC50 values significantly lower than traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib and indomethacin .

- Antimicrobial Activity : Research has demonstrated that this compound possesses antimicrobial properties against a range of bacterial strains, including E. coli and S. aureus. The presence of the fluorine atom enhances its interaction with microbial targets, leading to increased efficacy .

- Neurotransmitter Modulation : Some derivatives have been identified as selective antagonists at neurotensin receptors, suggesting potential applications in neuropharmacology .

Anti-inflammatory Activity

This compound has been extensively studied for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. A notable study reported up to 85% inhibition of TNF-α at concentrations comparable to standard treatments .

Antimicrobial Activity

The compound's antimicrobial efficacy has been validated through various assays. For example, it demonstrated significant activity against both gram-positive and gram-negative bacteria, making it a candidate for further development in treating infections .

Anticancer Properties

Emerging studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through the modulation of specific signaling pathways .

Case Studies

Several studies have highlighted the potential applications of this compound:

- Anti-inflammatory Study : A recent study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated that this compound showed superior activity compared to traditional NSAIDs, making it a promising candidate for new anti-inflammatory drugs .

- Antimicrobial Testing : In a comparative study against standard antibiotics, this pyrazole derivative was found to be effective against resistant strains of bacteria, indicating its potential role in addressing antibiotic resistance .

- Neuropharmacological Research : In investigations focused on neurotensin receptor antagonism, derivatives containing the 4-fluorophenyl group displayed selective binding affinities that suggest their utility in developing treatments for neuropsychiatric disorders .

Q & A

Q. What are the common synthetic routes for 1-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid and its derivatives?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or analogous carbonyl derivatives. For example, in related pyrazole-carboxylic acids, ethyl acetoacetate reacts with phenylhydrazine derivatives in the presence of DMF-DMA (dimethylformamide dimethyl acetal) to form intermediate esters, which are hydrolyzed under basic conditions to yield carboxylic acids . Fluorinated aryl groups are introduced via Suzuki coupling or direct substitution using fluorophenyl boronic acids or halogenated precursors (e.g., 4-fluorobenzeneboronic acid in palladium-catalyzed cross-coupling reactions) . Key steps include:

- Cyclocondensation : Formation of the pyrazole core.

- Functionalization : Introduction of fluorophenyl groups via coupling reactions.

- Hydrolysis : Conversion of esters to carboxylic acids under basic conditions.

Q. How is spectroscopic characterization applied to confirm the structure of this compound?

Methodological Answer:

- NMR : and NMR identify substituent positions. For example, the fluorine atom in the 4-fluorophenyl group causes distinct splitting patterns in aromatic proton signals.

- IR : A strong carbonyl stretch (~1700 cm) confirms the carboxylic acid group .

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] peaks matching theoretical values).

- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, as demonstrated in structurally similar pyrazole-carboxylic acids .

Q. What in vitro assays evaluate the biological activity of pyrazole-carboxylic acid derivatives?

Methodological Answer:

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ATPase assays) assess binding affinity.

- Cellular Uptake : Radiolabeled derivatives track intracellular accumulation.

- Antimicrobial Screening : MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains.

- Apoptosis Assays : Flow cytometry with Annexin V/propidium iodide staining for cytotoxicity profiling.

Advanced Research Questions

Q. How can computational methods like DFT integrate with experimental data to predict reactivity?

Methodological Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to predict nucleophilic/electrophilic sites. For example:

- Reactivity Prediction : DFT studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid revealed charge distribution at the carboxylic acid group, aligning with experimental esterification reactivity .

- Solvent Effects : Polarizable Continuum Models (PCM) simulate solvation effects on reaction pathways.

- Transition State Analysis : IRC (Intrinsic Reaction Coordinate) calculations validate proposed mechanisms for cyclocondensation steps .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions?

Methodological Answer:

- Conformational Sampling : MD (Molecular Dynamics) simulations identify dominant conformers contributing to spectral peaks.

- Hybrid Approaches : Combine experimental NMR chemical shifts with DFT-calculated shifts (e.g., using the B3LYP/6-311++G(d,p) basis set) to refine structural models .

- Error Analysis : Quantify discrepancies in bond lengths (<0.01 Å) or angles (<1°) between X-ray and DFT-optimized geometries .

Q. What challenges arise in X-ray crystallographic analysis of fluorinated pyrazole-carboxylic acids?

Methodological Answer:

- Crystal Twinning : Fluorine’s high electronegativity can induce disorder, requiring SHELXL refinement with TWIN commands .

- Weak Scattering : Fluorine’s low electron density complicates data collection; synchrotron radiation improves resolution .

- Hydrogen Bonding : Carboxylic acid dimers often form intricate networks; Hirshfeld surface analysis quantifies intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.